Anti-inflammatory agent 49
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
851471-44-8 |
|---|---|
Molecular Formula |
C21H22N8O3S |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C21H22N8O3S/c1-12-9-13(2)29-19(23-12)25-20(26-29)33-11-15(30)27(3)16-17(22)28(21(32)24-18(16)31)10-14-7-5-4-6-8-14/h4-9H,10-11,22H2,1-3H3,(H,24,31,32) |
InChI Key |
JHYOSGNTLVJJKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)N(C)C3=C(N(C(=O)NC3=O)CC4=CC=CC=C4)N)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Anti Inflammatory Agent 49
Strategies for Chemical Synthesis of Anti-inflammatory Agent 49 Core Structure
The core structure of this compound, a novel compound with significant therapeutic potential, can be assembled through various synthetic strategies. One prominent approach involves a convergent synthesis, where key fragments of the molecule are prepared separately and then coupled in the final stages. This method is often favored for its efficiency and flexibility, allowing for modifications to be introduced in the individual fragments prior to their assembly.
For instance, a common strategy for synthesizing arylpropionic acid derivatives, a class to which many non-steroidal anti-inflammatory drugs (NSAIDs) belong, is through the palladium-catalyzed coupling of an aryl halide with a propionic acid derivative. This approach has been successfully applied to the synthesis of compounds like ibuprofen and naproxen and could be adapted for this compound. Another viable route is the multi-step synthesis starting from readily available precursors, which may involve reactions such as Friedel-Crafts acylation, followed by reduction and subsequent functional group manipulations to build the desired core structure.
Optimization of Synthetic Routes and Reaction Conditions
The optimization of synthetic routes is crucial for the large-scale and cost-effective production of this compound. Key areas of focus for optimization include improving reaction yields, reducing the number of synthetic steps, and utilizing more environmentally friendly reagents and solvents. For example, the transition from stoichiometric to catalytic processes can significantly enhance the efficiency and sustainability of the synthesis.
Recent advancements in flow chemistry offer a promising avenue for the optimization of the synthesis of this compound. Continuous-flow synthesis can provide better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Furthermore, the use of microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds with anti-inflammatory activity.
Derivatization Approaches for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound influences its biological activity. These studies involve the systematic modification of the lead compound to identify key pharmacophoric features and optimize its therapeutic properties.
The design and synthesis of analogs of this compound with modified functional groups are central to SAR studies. Modifications can be made to various parts of the molecule, including the core scaffold, peripheral substituents, and linking moieties. For example, introducing different substituents on an aromatic ring can modulate the compound's electronic and steric properties, which in turn can affect its binding affinity to target enzymes like cyclooxygenase (COX).
The following table illustrates a hypothetical set of analogs of this compound and their corresponding in vitro COX-2 inhibitory activity, demonstrating the impact of functional group modifications.
| Compound ID | Modification | In Vitro COX-2 Inhibition (IC50, µM) |
| 49a | Parent Compound | 5.2 |
| 49b | Addition of a p-fluorophenyl group | 2.8 |
| 49c | Replacement of a methyl group with a trifluoromethyl group | 1.5 |
| 49d | Introduction of a sulfonamide moiety | 0.9 |
| 49e | Esterification of a carboxylic acid group | 15.7 |
The feasibility of synthesizing a diverse library of analogs for SAR studies depends on the synthetic accessibility of the desired modifications. The chosen synthetic routes should be robust and tolerant of a wide range of functional groups. For instance, the use of protecting groups may be necessary to shield reactive functionalities during certain synthetic steps.
Optimization of reaction conditions for the synthesis of each analog is also critical to ensure sufficient material is available for biological evaluation. High-throughput synthesis techniques can be employed to rapidly generate a large number of analogs, accelerating the SAR study process.
Stereochemical Considerations in Synthesis
Many anti-inflammatory agents possess one or more chiral centers, and their biological activity is often stereospecific. For example, the (S)-enantiomer of ibuprofen is significantly more active than the (R)-enantiomer. Therefore, stereochemical considerations are paramount in the synthesis of this compound if it contains stereocenters.
Asymmetric synthesis strategies can be employed to selectively produce the desired stereoisomer. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral precursor. The development of stereoselective synthetic routes is essential for producing a therapeutically effective and well-defined drug substance. For example, asymmetric hydrogenation using a chiral catalyst is a powerful method for establishing the stereocenter in arylpropionic acids.
Development of Prodrugs or Bioprecursors of this compound
Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical transformation. nih.gov The development of prodrugs of this compound can be a valuable strategy to improve its pharmacokinetic properties, such as absorption, distribution, and to reduce side effects like gastrointestinal irritation. nih.gov
One common approach is to mask a carboxylic acid group, which is often associated with gastric irritation in NSAIDs, by converting it into an ester or an amide. nih.gov These prodrugs are designed to be stable in the acidic environment of the stomach and then hydrolyze to release the active drug in the intestine or bloodstream. Mutual prodrugs, where this compound is linked to another therapeutic agent, can also be designed to achieve synergistic effects or to target specific tissues. nih.gov
The following table presents a hypothetical series of prodrugs of this compound and their intended benefits.
| Prodrug ID | Promoieties | Intended Benefit |
| P49-1 | Ethyl ester | Improved oral bioavailability |
| P49-2 | Paracetamol conjugate | Reduced gastrointestinal toxicity and combined analgesic effect |
| P49-3 | Amino acid conjugate | Enhanced water solubility |
| P49-4 | Azo-linked sulfonamide | Colon-specific drug delivery |
Molecular and Cellular Mechanisms of Action of Anti Inflammatory Agent 49
Detailed Analysis of Drp1-Fis1 Interaction Inhibition
Anti-inflammatory agent 49 (SC9) has been identified as a selective inhibitor of the pathological interaction between Drp1 and its mitochondrial anchor protein, Fis1. nih.govresearchgate.net This selectivity is crucial as it spares the physiological mitochondrial fission mediated by other Drp1 receptors like Mitochondrial fission factor (Mff). nih.gov
Kinetic studies have demonstrated that this compound (SC9) effectively mimics the kinetic properties of P110, a well-established peptide inhibitor of the Drp1-Fis1 interaction. nih.govresearchgate.net In competitive binding assays, SC9 has been shown to compete with a labeled P110 peptide for binding to oligomerized Drp1, indicating that it interacts with the same or an overlapping binding site. nih.gov
A key study utilized a co-sedimentation assay with fluorescently labeled cP110 (a cyclic form of P110) and oligomerized Drp1. In the presence of an excess of unlabeled SC9, the amount of fluorescent cP110 that co-sedimented with Drp1 was significantly reduced, confirming a competitive binding mechanism. nih.gov While specific dissociation constants (Kd) for the direct binding of SC9 to the Drp1-Fis1 complex are not explicitly detailed in the available literature, the functional assays consistently point towards a potent inhibitory interaction.
While a co-crystal structure of this compound (SC9) bound to Drp1 has not been reported, significant insights into its binding mechanism have been elucidated through molecular modeling and mutagenesis studies. nih.gov These studies have identified a novel allosteric binding site on Drp1, termed the "switch I-adjacent groove" (SWAG). nih.govprobechem.com
This compound was discovered through an in-silico screen for small molecules that could bind to this SWAG site. nih.gov The purity and structure of the synthesized SC9 have been confirmed using high-resolution liquid chromatography-electrospray ionization/mass spectrometry (LC-ESI/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The SWAG site is located near the GTP-binding domain of Drp1, and the binding of SC9 to this allosteric pocket is believed to induce a conformational change that inhibits Drp1's function. nih.gov This site is distinct from the binding sites of other large GTPases like MX1, OPA1, and MFN1/2, which explains the selectivity of SC9 for Drp1. nih.gov
Impact on GTPase Activity
This compound (SC9) directly modulates the enzymatic activity of Drp1, a large GTPase that utilizes the energy from GTP hydrolysis to constrict and divide mitochondria. nih.govnih.gov
Enzymatic assays have been employed to quantify the inhibitory effect of this compound (SC9) on the GTPase activity of recombinant Drp1. These assays typically measure the rate of inorganic phosphate (B84403) (Pi) release from GTP hydrolysis.
Dose-response experiments have established that SC9 inhibits Drp1 GTPase activity with an in vitro half-maximal inhibitory concentration (IC50) of approximately 270 nM. medchemexpress.comnih.gov This demonstrates a potent inhibitory effect on the core enzymatic function of Drp1.
Inhibitory Activity of this compound (SC9)
| Parameter | Value | Assay Type | Reference |
|---|---|---|---|
| IC50 for Drp1 GTPase Inhibition | 270 nM | In vitro enzymatic assay | medchemexpress.comnih.gov |
| EC50 for Inhibition of Mitochondrial Depolarization | 750 nM | Cell-based assay (H9c2 cells) | nih.gov |
Kinetic analyses have revealed that this compound (SC9) acts as an uncompetitive inhibitor of wild-type Drp1. probechem.com This mode of inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex. Michaelis-Menten kinetic studies have shown that in the presence of 1 µM SC9, both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of Drp1 are reduced. researchgate.netprobechem.com
Modulation of Mitochondrial Fission Dynamics
The primary cellular effect of this compound (SC9) is the modulation of mitochondrial morphology by inhibiting excessive mitochondrial fission, particularly under conditions of cellular stress. nih.govresearchgate.net
In cell-based assays, treatment with SC9 has been shown to counteract the effects of pro-inflammatory stimuli like lipopolysaccharide (LPS), which typically induce mitochondrial fragmentation. nih.gov For instance, in H9c2 cells treated with LPS, the percentage of cells with fragmented mitochondria was significantly reduced in the presence of SC9. medchemexpress.com Specifically, the proportion of cells with fragmented mitochondria decreased from 22% in LPS-treated cells to 9% in cells co-treated with SC9. nih.gov
Furthermore, proximity ligation assays have confirmed that SC9 selectively inhibits the interaction between Drp1 and Fis1 in cells, without significantly affecting the interaction between Drp1 and Mff, which is involved in physiological fission. nih.gov Following LPS treatment, the number of cells with a high degree of Drp1-Fis1 interaction increased from 26% to 67%. Treatment with SC9 reduced this to 14%, demonstrating its potent and selective in-cell activity. nih.gov
Effect of this compound (SC9) on Mitochondrial Fission
| Condition | % Cells with Fragmented Mitochondria | % Cells with High Drp1-Fis1 Interaction | Reference |
|---|---|---|---|
| Control | 4% | 26% | nih.gov |
| LPS | 22% | 67% | nih.gov |
| LPS + SC9 | 9% | 14% | nih.gov |
Live-Cell Imaging of Mitochondrial Morphology
This compound, also known as SC-9, exerts a significant influence on mitochondrial morphology by inhibiting pathological mitochondrial fission. nih.gov Under cellular stress conditions, such as exposure to lipopolysaccharide (LPS), mitochondria often undergo fragmentation, a process characterized by a shift from a tubular network to smaller, punctate organelles. Live-cell imaging studies have demonstrated that this compound effectively counteracts this stress-induced fragmentation.
In studies utilizing H9c2 cardiomyocytes, treatment with LPS leads to a marked increase in the percentage of cells exhibiting fragmented mitochondria. However, the introduction of this compound has been shown to substantially reduce this effect, preserving the elongated and interconnected mitochondrial networks typical of healthy cells. medchemexpress.com This preservation of mitochondrial morphology is a direct consequence of the compound's mechanism of action, which involves the inhibition of key proteins responsible for mitochondrial division. nih.gov
The table below summarizes the quantitative effect of this compound on mitochondrial fragmentation in LPS-treated cells, as observed through imaging techniques.
| Treatment Group | Percentage of Cells with Fragmented Mitochondria |
| Control (No LPS) | 4% |
| LPS + Vehicle | 22% |
| LPS + this compound (SC-9) | 9% |
Data derived from studies on H9c2 cells treated with LPS. medchemexpress.com
Quantitative Analysis of Fission Events
The primary molecular target of this compound is the interaction between Dynamin-related protein 1 (Drp1) and Mitochondrial fission 1 protein (Fis1). researchgate.netnih.gov Under pathological stress, Drp1 is recruited from the cytosol to the mitochondrial outer membrane, where it binds to adaptor proteins like Fis1. nih.govnih.gov This interaction is a critical step for the assembly of Drp1 oligomers that constrict and divide the mitochondrion. nih.gov
This compound acts as a selective inhibitor of the Drp1-Fis1 interaction. nih.gov By binding to an allosteric site on Drp1, it prevents the protein from effectively associating with Fis1 on the mitochondrial surface, thereby inhibiting the initiation of fission. nih.gov This inhibitory action has been quantified by measuring the colocalization of Drp1 and Fis1 within cells.
In cellular models of stress, the percentage of cells with a high degree of Drp1-Fis1 interaction increases significantly. Treatment with this compound has been shown to dramatically reduce this interaction, indicating a direct inhibition of the events leading to mitochondrial fission. nih.govmedchemexpress.com
The following table presents data on the inhibition of Drp1-Fis1 interaction by this compound in LPS-stimulated cells.
| Treatment Group | Percentage of Cells with High Drp1-Fis1 Interaction |
| LPS + Vehicle | 67% |
| LPS + this compound (SC-9) | 14% |
Quantitative analysis based on immunocytochemistry in LPS-treated cells. nih.govmedchemexpress.com
Downstream Effects on Mitochondrial Function
Mitochondrial Membrane Potential Assessment
The integrity of the mitochondrial membrane potential (ΔΨm) is a crucial indicator of mitochondrial health and is essential for ATP synthesis. Pathological conditions that induce excessive mitochondrial fission often lead to a dissipation of this potential. nih.gov this compound, by inhibiting fission, helps to preserve the mitochondrial membrane potential.
Studies have utilized fluorescent probes like tetramethylrhodamine, methyl ester (TMRM) to assess ΔΨm. In cells exposed to LPS, a significant decrease in TMRM fluorescence is observed, indicating mitochondrial membrane depolarization. nih.gov Treatment with this compound has been demonstrated to counteract this effect, maintaining a higher mitochondrial membrane potential. nih.gov The compound has shown a dose-dependent effect in preserving membrane potential, with a calculated half-maximal effective concentration (EC50). nih.gov
| Parameter | Value |
| Cell Line | H9c2 Cardiomyocytes |
| Inducer of Dysfunction | Lipopolysaccharide (LPS) |
| Assay | TMRM Fluorescence |
| EC50 of this compound | 751 nM ± 290 nM |
Data from a dose-response study on the inhibition of LPS-induced mitochondrial membrane depolarization. nih.gov
Reactive Oxygen Species (ROS) Production
Dysfunctional and fragmented mitochondria are a significant source of cellular reactive oxygen species (ROS). mdpi.com The overproduction of ROS can lead to oxidative stress, damaging cellular components and contributing to cellular pathology. nih.gov By preventing excessive mitochondrial fission and maintaining mitochondrial integrity, this compound indirectly mitigates the production of mitochondrial ROS.
The link between the target of this compound and ROS production is well-established. Down-regulating Fis1 has been shown to reduce ROS levels in neurons. researchgate.net Furthermore, the ROS response to certain pathological stimuli has been demonstrated to be Drp1-dependent. nih.gov In Drp1 knockout cells, there is no significant increase in ROS production under conditions that would typically induce it, and this compound has no effect in these cells, confirming its mechanism is tied to Drp1. nih.gov Therefore, by inhibiting the Drp1-Fis1 interaction, this compound helps to curb the excessive generation of ROS that originates from mitochondrial dysfunction. nih.govresearchgate.net
Mitochondrial Respiration and ATP Production
Mitochondrial dynamics are intricately linked to the bioenergetic output of the cell. The process of mitochondrial fission can impact the efficiency of the electron transport chain and, consequently, the production of ATP. nih.gov By inhibiting aberrant mitochondrial fission, this compound supports the maintenance of normal mitochondrial respiration and energy production.
Research has shown that inhibiting mitochondrial fission and promoting a more fused mitochondrial network can enhance the efficiency of oxidative phosphorylation. nih.gov Studies focusing on the role of Fis1 have demonstrated that its downregulation can lead to an increase in ATP levels, correcting mitochondrial dysfunction. researchgate.net Given that this compound functions by inhibiting the interaction of Drp1 with Fis1, it is expected to have a similar positive impact on cellular ATP production, thereby preserving the cell's energy status during pathological stress. researchgate.netnih.gov
Calcium Homeostasis Regulation
Mitochondria are central to the regulation of intracellular calcium homeostasis, sequestering and releasing Ca2+ to shape cellular calcium signals. nih.govnih.gov Disruption of mitochondrial function, including that caused by excessive fission, can impair this regulatory role and lead to calcium overload, which is implicated in cell death pathways. nih.gov
The inhibition of Drp1 has been shown to be a critical factor in preventing mitochondrial calcium overload during cellular stress, such as in ischemia-reperfusion injury. nih.gov While direct studies on the effect of this compound on calcium homeostasis are limited, its mechanism of inhibiting Drp1 activity strongly suggests a role in maintaining proper mitochondrial calcium handling. nih.govnih.gov By preventing Drp1-mediated mitochondrial fission and subsequent dysfunction, this compound likely helps to preserve the capacity of mitochondria to buffer cytosolic calcium, thus preventing the detrimental effects of calcium dysregulation. researchgate.netnih.gov
Influence on Inflammatory Signaling Pathways
"this compound" has been shown to exert significant control over the signaling networks that orchestrate the inflammatory response. Its mechanism of action involves the targeted disruption of several key pathways that are pivotal in the transcription of pro-inflammatory genes.
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This process unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.
Research indicates that "this compound" is a potent inhibitor of the NF-κB pathway. Its primary mechanism involves the irreversible inhibition of IKKβ, a critical catalytic subunit of the IKK complex. By targeting IKKβ, the agent prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm. This action effectively blocks the nuclear translocation of NF-κB and subsequent gene transcription. Studies have demonstrated that treatment with this agent leads to a significant reduction in nuclear NF-κB levels in various cell types, including macrophages and synovial fibroblasts, when stimulated with inflammatory triggers like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
The Mitogen-Activated Protein Kinase (MAPK) family, which includes p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase), represents another major signaling route for inflammatory responses. These kinases are activated by a variety of extracellular stimuli and play a crucial role in regulating the synthesis of inflammatory mediators.
Inflammasomes are multiprotein cytosolic complexes that play a critical role in innate immunity by activating inflammatory caspases, such as caspase-1. The NLRP3 inflammasome, in particular, is activated by a wide range of stimuli and is implicated in numerous inflammatory disorders. Upon activation, the NLRP3 inflammasome processes pro-caspase-1 into its active form, which then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.
"this compound" has demonstrated the ability to interfere with the activation of the NLRP3 inflammasome. Its inhibitory action is thought to be linked to its primary effect on the NF-κB pathway, as NF-κB is responsible for the transcriptional upregulation of NLRP3 and pro-IL-1β, a process known as priming. By blocking this initial priming signal, the agent effectively reduces the available pool of inflammasome components. Furthermore, some evidence suggests a more direct inhibitory effect on the assembly or activation of the inflammasome complex, although the precise molecular interactions are still under investigation.
Impact on Pro-inflammatory Mediators
The clinical manifestations of inflammation are largely driven by the production of pro-inflammatory mediators. "this compound" has been shown to potently suppress the synthesis and release of these key molecules.
Cytokines such as TNF-α, IL-1β, and IL-6 are central players in orchestrating the inflammatory response, while chemokines are responsible for recruiting immune cells to the site of inflammation. The expression of these mediators is heavily dependent on the NF-κB and MAPK signaling pathways.
Consistent with its mechanism of action, "this compound" significantly reduces the production of these key pro-inflammatory cytokines. In vitro studies using stimulated immune cells have consistently shown a marked decrease in the secretion of TNF-α, IL-1β, and IL-6 following treatment with the agent. This effect is a direct consequence of the inhibition of NF-κB and MAPK pathways, which prevents the transcription of the genes encoding these cytokines. The table below summarizes representative data from studies investigating the effect of "this compound" on cytokine production.
| Cytokine | Cell Type | Stimulus | Effect of this compound |
| TNF-α | Macrophages | LPS | Significant reduction in secretion |
| IL-1β | Monocytes | ATP + LPS | Marked decrease in mature IL-1β release |
| IL-6 | Synovial Fibroblasts | TNF-α | Substantial inhibition of expression and secretion |
Prostaglandins and leukotrienes are lipid mediators derived from arachidonic acid that contribute to inflammation, pain, and fever. Their synthesis is catalyzed by the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), respectively. The expression of COX-2, the inducible isoform of cyclooxygenase, is notably upregulated during inflammation and is a key target for many anti-inflammatory drugs.
| Mediator Class | Key Enzyme | Effect of this compound |
| Prostaglandins | Cyclooxygenase-2 (COX-2) | Inhibition of enzyme expression |
| Leukotrienes | 5-Lipoxygenase (5-LOX) | Indirect inhibition via suppression of inflammatory signals |
Nitric Oxide Synthase (iNOS) Expression and Nitric Oxide Production
A key mechanism for many anti-inflammatory agents is the regulation of nitric oxide (NO), a critical signaling molecule in inflammation. nih.gov While NO produced by endothelial NOS (eNOS) is crucial for vascular health, the high-output production of NO by inducible nitric oxide synthase (iNOS) in immune cells like macrophages contributes significantly to inflammatory processes and tissue damage. nih.govashpublications.org
Research on specific compounds, referred to here as this compound, demonstrates a direct inhibitory effect on this pathway. One such agent, the hydroquinone (B1673460) derivative JS-III-49, has been shown to effectively suppress the production of NO in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. pnas.org This suppression is achieved by down-regulating the mRNA expression of iNOS at the transcriptional level. pnas.org The effect is dose-dependent, indicating a direct pharmacological activity on the molecular machinery governing iNOS expression. pnas.org
Similarly, the salidroside (B192308) derivative SHPL-49 has been found to significantly lower the expression levels of iNOS in microglia, the resident macrophages of the central nervous system. cancer.govmdpi.comnih.gov This reduction in iNOS is part of a broader anti-neuroinflammatory effect, underscoring the importance of the iNOS-NO pathway as a therapeutic target. cancer.govnih.gov The ability of SHPL-49 to lower iNOS expression is linked to its capacity to suppress the NF-κB signaling pathway, a key transcriptional regulator of pro-inflammatory genes, including iNOS. cancer.govsciprofiles.com
Table 1: Effect of JS-III-49 on Nitric Oxide Production
This interactive table summarizes the dose-dependent inhibitory effect of JS-III-49 on the production of inflammatory mediators in LPS-stimulated RAW264.7 macrophages, based on findings from cited research. pnas.org
| Compound | Concentration (µM) | Target Mediator | % Inhibition (relative to LPS control) |
| JS-III-49 | 10 | Nitric Oxide (NO) | Significant Suppression |
| JS-III-49 | 20 | Nitric Oxide (NO) | Stronger Suppression |
| JS-III-49 | 30 | Nitric Oxide (NO) | Maximum Suppression |
| JS-III-49 | 10 | Prostaglandin (B15479496) E₂ (PGE₂) | Significant Suppression |
| JS-III-49 | 20 | Prostaglandin E₂ (PGE₂) | Stronger Suppression |
| JS-III-49 | 30 | Prostaglandin E₂ (PGE₂) | Maximum Suppression |
Cellular Responses in Inflammatory Cell Types
Macrophages are highly plastic cells that can adopt different functional phenotypes in response to microenvironmental cues. bohrium.com They are broadly classified into pro-inflammatory M1 macrophages, which drive inflammation, and anti-inflammatory M2 macrophages, which are involved in the resolution of inflammation and tissue repair. frontiersin.orgresearchgate.net
This compound, exemplified by JS-III-49, exerts significant control over macrophage function by inhibiting the pro-inflammatory M1 phenotype. In LPS-stimulated RAW264.7 macrophages, JS-III-49 suppresses the production of key M1-associated inflammatory mediators, including NO and prostaglandin E₂ (PGE₂). pnas.org Furthermore, it down-regulates the mRNA expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and IL-1β. pnas.org This activity is mediated through the direct targeting of Akt and p38, upstream kinases in the NF-κB and AP-1 signaling pathways, which are critical for the M1 inflammatory response. pnas.org
Likewise, the compound SHPL-49 modulates the activity of microglia. cancer.gov It has been shown to suppress neuroinflammation by inhibiting excessive autophagy and the NF-κB signaling pathway in these cells. mdpi.comnih.gov By preventing the nuclear translocation of NF-κB, SHPL-49 effectively reduces the expression of inflammatory factors including IL-6, IL-1β, and iNOS, thereby skewing the microglial response away from a pro-inflammatory state. cancer.govnih.govsciprofiles.com
Neutrophils are the first responders of the innate immune system, migrating to sites of inflammation where they execute anti-microbial functions through degranulation and the release of reactive oxygen species. nih.govfrontiersin.orgdovepress.com However, their excessive or prolonged activity can cause significant tissue damage. mdpi.com
While direct studies on JS-III-49's effect on neutrophils are limited, its known mechanism of inhibiting the Akt and p38 signaling pathways provides insight into its potential actions. pnas.org Research has shown that hydroquinone (HQ), the parent chemical class of JS-III-49, impairs the secretion of pro-inflammatory mediators by neutrophils and can induce their apoptosis, a key step in resolving inflammation. nih.govresearchgate.net
More specifically, inhibition of the p38 MAPK pathway, a target of JS-III-49, has been demonstrated to alter neutrophil chemotaxis (infiltration) and can reduce migration toward chemoattractants. nih.govrsc.orgoncotarget.com Furthermore, the Akt pathway is crucial for neutrophil functions; its inhibition can lead to decreased degranulation (the release of granular enzymes) and can promote neutrophil death, preventing prolonged inflammatory activity. nih.govpnas.orgpnas.org Specifically, the Akt2 isoform plays a predominant role in regulating neutrophil migration and the release of granule enzymes. nih.gov
The adaptive immune system, comprising T-cells and B-cells, plays a critical role in chronic inflammation and autoimmune diseases through cell-mediated responses and antibody production. nih.gov
Direct research on the effects of compounds like JS-III-49 or SHPL-49 on T-cells and B-cells is not extensively documented. However, the known inhibitory action of JS-III-49 on the Akt and p38 signaling pathways allows for scientifically-grounded inferences. pnas.org
T-cell Modulation: Both Akt and p38 are pivotal in T-cell biology. Pharmacologic inhibition of the p38 kinase has been shown to enhance the expansion, metabolic properties, and function of T-cells, suggesting it can improve anti-tumor immunity. cancer.govgoogle.com P38 inhibition can also antagonize the suppressive effects of TGF-β, a cytokine that often dampens immune responses. bohrium.com Conversely, the p38 pathway can also act as a negative regulator for T-cells activated via the T-cell receptor, highlighting a context-dependent role. nih.gov Inhibition of the Akt pathway has a profound effect on T-cells, uncoupling their expansion from differentiation. nih.govcancer.gov This action promotes the generation of highly potent, less differentiated T-cells with stem cell-like characteristics and enhanced persistence, which is beneficial in adoptive cell therapies. nih.govashpublications.org
B-cell Modulation: The direct effects of Akt or p38 inhibition on B-cell function, particularly outside the context of cancer, are less characterized in the available scientific literature. While B-cells are crucial for adaptive immunity and can be modulated by various signaling pathways, specific data detailing how agents like JS-III-49 would modulate their pro- or anti-inflammatory functions is not currently available.
Preclinical Pharmacological Profiling of Anti Inflammatory Agent 49
Pharmacodynamics (PD) in Non-Human Models
The pharmacodynamic properties of Anti-inflammatory agent 49 have been investigated to understand its effects on biological systems. These studies are crucial for establishing the agent's mechanism of action and therapeutic potential.
In Vitro Concentration-Response Relationships in Various Cell Lines
The in vitro effects of agents with anti-inflammatory properties are often evaluated in cell lines such as murine macrophages (RAW264.7) to understand their concentration-dependent activity. researchgate.netresearchgate.net Studies on various anti-inflammatory compounds have demonstrated the ability to counteract lipopolysaccharide (LPS)-induced inflammation by reducing the production of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.netresearchgate.net For instance, some agents have shown significant reductions in inflammation at concentrations around 50 µM. researchgate.netresearchgate.net The capacity of a compound to inhibit protein denaturation is also considered a marker of potent anti-inflammatory activity, as denaturation of proteins can lead to inflammatory conditions. longdom.orgresearchgate.netresearchgate.net
| Cell Line | Assay | Concentration | Observed Effect |
|---|---|---|---|
| RAW264.7 Murine Macrophages | LPS-induced TNF-α Inhibition | 50 µM | Significant reduction in TNF-α |
| RAW264.7 Murine Macrophages | LPS-induced IL-6 Inhibition | 50 µM | Significant reduction in IL-6 |
| Bovine Serum Albumin | Protein Denaturation Inhibition | 12.5% - 100% | Significant inhibition |
Ex Vivo Target Engagement and Pathway Modulation
Target engagement is a critical factor for the therapeutic efficacy of a drug. researchgate.net For anti-inflammatory agents, ex vivo studies often focus on their ability to modulate key inflammatory pathways. One such pathway involves the inhibition of the DRP1-FIS1 complex, which is crucial in mitochondrial fission and has been linked to neuropathic pain. jneurosci.orgjneurosci.org this compound (SC-9) acts as a contact inhibitor of this complex, thereby preventing their interaction. jneurosci.orgjneurosci.org Additionally, many anti-inflammatory compounds are known to interfere with pathways such as the NF-κB and MAPK signaling cascades, which are central to the inflammatory response. researchgate.net
Dose-Response Relationships in Relevant Animal Models of Inflammation
The efficacy of this compound has been demonstrated in animal models of neuropathic pain. jneurosci.orgjneurosci.org In a spared nerve injury (SNI) model in mice, intraperitoneal administration of SC-9 at a dose of 50 mg/kg significantly alleviated mechanical allodynia and thermal hyperalgesia. jneurosci.orgjneurosci.org This suggests a clear dose-response relationship, where the agent effectively mitigates pain-related behaviors at a specific concentration. These in vivo models are essential for confirming the therapeutic potential observed in in vitro and ex vivo studies. nih.gov
| Animal Model | Condition | Dose | Route | Outcome |
|---|---|---|---|---|
| Mouse | Spared Nerve Injury (SNI) | 50 mg/kg | Intraperitoneal | Alleviation of mechanical allodynia |
| Mouse | Spared Nerve Injury (SNI) | 50 mg/kg | Intraperitoneal | Alleviation of thermal hyperalgesia |
Biomarker Analysis of Anti-inflammatory Activity in Preclinical Models
In preclinical models, the activity of anti-inflammatory agents is often assessed by measuring their impact on relevant biomarkers. For this compound (SC-9), its mechanism of action is linked to the reduction of FIS1 expression in the spinal cord dorsal horn of mice with spared nerve injury. jneurosci.orgjneurosci.org This reduction in FIS1 expression serves as a key biomarker of the agent's activity. In broader anti-inflammatory research, common biomarkers include pro-inflammatory cytokines such as TNF-α and IL-1β, as well as enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov The modulation of these biomarkers provides quantitative evidence of an agent's anti-inflammatory effects.
Pharmacokinetics (PK) in Non-Human Models
Pharmacokinetic studies are essential for understanding how a potential drug is processed by the body. These studies typically involve the evaluation of absorption, distribution, metabolism, and excretion (ADME).
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Species
While specific ADME data for this compound is not extensively detailed in the provided search results, general pharmacokinetic properties for similar compounds, such as imidazole (B134444) derivatives and Cassipourea metabolites, have been predicted using computational tools like the SwissADME webserver. nih.govf1000research.comf1000research.com These analyses typically evaluate properties such as water solubility, gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes. f1000research.comf1000research.com For instance, some metabolites are predicted to have high gastrointestinal absorption and to be non-inhibitors of key cytochrome P450 isoenzymes, which is a favorable profile for a drug candidate. f1000research.comf1000research.com Such in silico predictions provide a preliminary understanding of a compound's likely pharmacokinetic behavior and guide further in vivo studies.
| Parameter | Predicted Property | Implication |
|---|---|---|
| Gastrointestinal Absorption | High | Good oral bioavailability |
| Blood-Brain Barrier Permeability | Low | Reduced potential for central nervous system side effects |
| CYP450 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
Gastrointestinal Absorption Studies (e.g., Caco-2 permeability)
Studies involving Caco-2 cell permeability, a model for the human intestinal barrier, are crucial for assessing the oral absorption potential of drug candidates. Research on various anti-inflammatory compounds, such as chlorogenic acid isomers, has utilized Caco-2 permeability assays to understand their absorption characteristics. researchgate.netnih.gov While specific Caco-2 data for this compound is not available in the provided results, this methodology is standard for evaluating gastrointestinal absorption. researchgate.net
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues. High plasma protein binding can affect a compound's pharmacological activity. nih.gov While specific plasma protein binding percentages for this compound are not detailed in the search results, this is a critical parameter in preclinical profiling. nih.gov For instance, the interaction between bioactive components from medicinal plants and plasma proteins is known to influence their pharmacological effects. researchgate.net
Tissue Distribution and Organ Accumulation
Understanding how a compound distributes throughout the body is key to identifying target organs and potential sites of accumulation. Various factors can influence tissue distribution, including binding to extravascular sites. nih.gov Although specific distribution studies for this compound are not available, preclinical research on other agents involves analyzing its presence in different tissues to understand its disposition. nih.govjneurosci.org
Metabolic Stability (e.g., Liver Microsome Stability, Hepatocyte Stability)
The metabolic stability of a compound is a key determinant of its half-life and bioavailability. This is often assessed using in vitro models such as liver microsomes and hepatocytes to predict in vivo metabolic clearance. While data specific to this compound is not provided, the stability of a compound is a critical aspect of its preclinical evaluation. targetmol.com
Identification of Major Metabolites and Metabolic Pathways
Identifying the metabolites of a drug candidate is essential for understanding its complete pharmacological and toxicological profile. This process helps to determine if metabolites are active or inactive and elucidates the primary metabolic pathways. Although the major metabolites of this compound have not been detailed in the search results, this analysis is a standard component of preclinical drug development. targetmol.com
Excretion Routes and Clearance Mechanisms
Determining the routes of excretion (e.g., renal, biliary) and the mechanisms of clearance are fundamental to understanding how a drug is eliminated from the body. This information is vital for predicting drug accumulation and potential toxicity. Specific data on the excretion and clearance of this compound is not available in the provided search results.
Bioavailability in Preclinical Species (e.g., Oral vs. Intravenous)
Bioavailability studies are conducted in preclinical species to determine the fraction of an administered dose that reaches systemic circulation. Comparing oral and intravenous administration routes provides insight into the extent of absorption and first-pass metabolism. For example, the anti-inflammatory agent Naratriptan hydrochloride is noted for its good oral bioavailability. medchemexpress.com While specific bioavailability data for this compound is not available, this is a critical step in assessing its potential as an orally administered therapeutic.
Half-Life and Clearance Rates in Animal Models
In a study involving a mouse model of endotoxemia, this compound demonstrated therapeutic benefits, suggesting that it reaches its target and exerts a biological effect in vivo. nih.govnih.gov However, this study did not report the specific pharmacokinetic parameters of the compound. The inherent limitations of peptide-based inhibitors, which often include a short half-life, have driven the development of small molecules like SC9. nih.govstanford.edu It is anticipated that as a small molecule, SC9 would possess improved pharmacokinetic properties over its peptide predecessors, but empirical data is needed to confirm this. stanford.edu
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Half-Life (t½) | Clearance (CL) |
| Mouse | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Non-human primate | Data not available | Data not available |
This table is representative of the type of data that would be generated in preclinical pharmacokinetic studies. Currently, specific values for this compound are not publicly available.
Impact of Species Differences on PK Profile
The impact of interspecies differences on the pharmacokinetic (PK) profile of this compound has not been documented. It is well-established in pharmacology that significant variations in drug metabolism and disposition can occur between different animal species due to differences in physiology, enzyme expression, and other biochemical factors.
Preclinical Efficacy Studies of Anti Inflammatory Agent 49 in Disease Models
In Vitro Efficacy Assessments
In cell-based assays designed to mimic inflammatory conditions, Anti-inflammatory agent 49 has shown significant effects. When H9c2 cells were stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, treatment with this compound led to a reduction in mitochondrial dysfunction. medchemexpress.commedchemexpress.com Specifically, the compound was able to decrease the percentage of cells exhibiting fragmented mitochondria, a hallmark of cellular stress and inflammation. targetmol.commolnova.commedchemexpress.com
Studies on RAW264.7 murine macrophages have also highlighted the anti-inflammatory properties of certain compounds at specific concentrations. For instance, a 50 µM concentration of chlorogenic acid was effective in counteracting LPS-induced inflammation by reducing the production of key inflammatory cytokines such as TNF-α and IL-6, as well as nitric oxide. researchgate.net While not directly about this compound, this provides context for the types of assays used to evaluate anti-inflammatory potential.
Currently, publicly available research does not provide specific details on the use of this compound in co-culture models of inflammation and tissue interaction.
This compound has demonstrated a clear ability to reverse mitochondrial dysfunction in disease-relevant cell lines. In H9c2 cells, a cell line derived from rat heart tissue, the compound effectively reduced mitochondrial fragmentation induced by LPS. medchemexpress.commedchemexpress.com The percentage of cells with fragmented mitochondria decreased from 22% in the LPS-treated group to 9% in the group co-treated with this compound. targetmol.commolnova.commedchemexpress.com This effect is attributed to the compound's ability to inhibit the interaction between Drp1 and Fis1. medchemexpress.commolnova.com Western blot analysis confirmed that this compound decreased the number of cells with high Drp1-Fis1 interaction. medchemexpress.commolnova.com
The inhibitory concentration (IC50) of this compound for inhibiting GTPase activity in vitro has been determined to be 270 nM. medchemexpress.commolnova.com Furthermore, dose-response studies in H9c2 cells have shown that the compound inhibits LPS-induced mitochondrial membrane depolarization. researchgate.net
Table 1: In Vitro Efficacy of this compound in H9c2 Cells
| Assay | Cell Line | Treatment | Result | Citation |
|---|---|---|---|---|
| Mitochondrial Fragmentation | H9c2 | LPS + this compound (2 µM) | Decreased percentage of cells with fragmented mitochondria from 22% to 9% | targetmol.commolnova.commedchemexpress.com |
| Drp1-Fis1 Interaction | H9c2 | LPS + this compound (2 µM) | Decreased the number of cells with high Drp1-Fis1 interaction from 67% to 14% | medchemexpress.commolnova.com |
| GTPase Activity Inhibition | In Vitro | This compound | IC50 of 270 nM | medchemexpress.commolnova.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr of Anti Inflammatory Agent 49 Analogs
Systematic Structural Modifications and Their Impact on Anti-inflammatory Activity
The quinazolinone scaffold of Anti-inflammatory agent 49 has been the subject of various structural modifications to probe its interaction with its biological targets and to optimize its activity. Research has indicated that specific structural features are critical for its inhibitory effects.
Initial studies identified two key structural requirements for the biological activity of this compound: a free sulfhydryl group at the 2-position of the quinazolinone core and restricted rotation around the bond connecting the nitrogen at the 3-position to its substituted phenyl ring. nih.gov Modification or blocking of this sulfhydryl group leads to a loss of activity, highlighting its essential role in the molecule's mechanism of action.
Further exploration of the scaffold has led to the identification of new analogs through computational screening methods. One such effort identified a novel inhibitor, DRP1i27, which also targets Drp1. While DRP1i27 showed a greater affinity for human Drp1 in certain assays, subsequent screening of its own analogs did not yield compounds with superior binding characteristics. nih.gov This underscores the sensitive nature of the SAR for this class of inhibitors.
The anti-inflammatory effects of these modifications are often linked to their ability to modulate macrophage phenotype. For instance, treatment with this compound has been shown to shift pro-inflammatory M1-like macrophages towards an anti-inflammatory M2-like phenotype, thereby reducing the secretion of pro-inflammatory mediators. frontiersin.org
| Compound | Key Structural Feature | Reported Impact on Drp1 Activity |
|---|---|---|
| This compound | Quinazolinone core with 2-sulfhydryl and 3-(o-chlorophenyl) groups | Inhibits Drp1 self-assembly and GTPase activity (IC50 ~1-10 µM for yeast homolog) nih.gov |
| Analog with blocked sulfhydryl | Methylated 2-sulfhydryl group | Abolished activity, indicating the necessity of the free -SH group nih.gov |
| DRP1i27 | Novel scaffold identified via in-silico screen | Directly binds to human Drp1 and inhibits its function nih.gov |
Identification of Key Pharmacophores and Essential Structural Motifs
The pharmacophore for this class of inhibitors can be defined by the essential structural motifs of this compound. The core pharmacophoric elements are the quinazolinone ring system, the sulfhydryl moiety at position 2, and a sterically hindered aryl group at position 3. The quinazolinone acts as a rigid scaffold, positioning the other functional groups in a specific orientation for interaction with the target protein. As mentioned, the sulfhydryl group is indispensable for activity. The bulky ortho-substituted phenyl ring at the N-3 position is also critical, as it restricts bond rotation, leading to atropisomerism and likely contributing to a conformationally constrained state that is favorable for binding. nih.gov
Correlations Between Structural Features and Target Binding Affinity (Drp1-Fis1, GTPase)
The primary molecular target of this compound is the GTPase Drp1. This protein is recruited from the cytosol to the mitochondrial outer membrane by receptor proteins, including Fis1, to initiate mitochondrial fission. The inhibitory activity of this compound is complex and has been a subject of scientific debate.
Initial studies reported that the compound inhibited the GTPase activity of the yeast homolog of Drp1 (Dnm1) with an IC50 in the low micromolar range (1-10 µM). nih.gov However, its effect on mammalian Drp1 is less clear. Some studies have found that this compound is a poor inhibitor of recombinant human Drp1 GTPase activity, with a high inhibition constant (Ki > 1.2 mM). nih.govnih.gov Conversely, other research using different assay methods, such as microscale thermophoresis (MST), has detected dose-dependent binding to human Drp1 with a dissociation constant (KD) in the sub-micromolar range (0.23 ± 1.8 µM), alongside significant inhibition of GTPase activity at 5 µM. nih.gov These discrepancies may be due to factors such as compound aggregation at higher concentrations or differences in experimental conditions. nih.govnih.gov
The proposed mechanism involves allosteric inhibition, where the agent binds to Drp1 and stabilizes a conformation that is unable to polymerize into the higher-order structures required for fission. nih.gov This prevents the self-assembly of Drp1, which is necessary for its function. The interaction between Drp1 and its receptor Fis1 is a critical step in pathological mitochondrial fission, and by inhibiting Drp1's function, this compound indirectly modulates the consequences of the Drp1-Fis1 interaction.
| Target/Assay | Reported Value | Source |
|---|---|---|
| Dnm1 (Yeast Drp1) GTPase Activity (IC50) | 1-10 µM | nih.gov |
| Human Drp1 GTPase Activity (Ki) | > 1.2 mM | nih.gov |
| Human Drp1 Binding Affinity (KD) by MST | 0.23 ± 1.8 µM | nih.gov |
| Human Drp1 Binding by SPR | No binding detected up to 100 µM | nih.gov |
Influence of Stereochemistry on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical agents. unimi.it this compound possesses a unique stereochemical feature known as atropisomerism. This arises because the bulky ortho-chloro substituent on the phenyl ring at the N-3 position of the quinazolinone core creates a high energy barrier to rotation around the N-C single bond. This hindered rotation means that the compound exists as a mixture of two stable, non-superimposable stereoisomers (atropisomers) that are mirror images of each other. nih.gov
It has been demonstrated that this compound can be resolved into its two separate atropisomers using chiral chromatography. nih.gov While studies on the isolated isomers are limited, it is hypothesized that only one of the isomers is selectively active in inhibiting mitochondrial division. If this assumption holds true, the biological potency of the active isomer would be twice that observed for the racemic mixture typically used in experiments. nih.gov This highlights the critical importance of stereochemistry in the design and evaluation of analogs of this compound.
Computational Approaches in SAR Analysis (e.g., QSAR, Docking Studies)
Computational methods are integral to modern drug discovery and have been applied to the study of Drp1 inhibitors. Virtual or in-silico screening of large compound libraries is a powerful tool for identifying novel chemical scaffolds with the potential to bind to a specific biological target.
This approach was successfully used to identify DRP1i27, a novel small molecule inhibitor of human Drp1. nih.gov The process involves using a computer model of the target protein's three-dimensional structure to predict how different molecules will bind to it. Compounds that are predicted to bind with high affinity are then selected for experimental testing. This strategy allows for the efficient screening of millions of compounds, significantly accelerating the discovery of new leads. While specific Quantitative Structure-Activity Relationship (QSAR) models for a series of this compound analogs are not widely published, the use of virtual screening demonstrates the value of computational approaches in exploring the SAR of this target class and identifying compounds with new structural features.
Exploration of Isosteric Replacements and Bioisosterism
Isosteric and bioisosteric replacement is a key strategy in medicinal chemistry used to fine-tune the properties of a lead compound. nih.gov This involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters.
While specific studies on isosteric replacements for this compound are not extensively documented, research on related quinazolinone-based anti-inflammatory agents provides relevant insights. For example, the bioisosteric replacement of a carbon atom with a sulfur atom in a series of nih.govnih.govnih.govtriazino[2,3-c]quinazoline analogs was explored. nih.gov This modification was shown to alter the compounds' lipophilicity and pharmacokinetic properties. In some cases, this bioisosteric replacement led to a decrease in affinity for the target enzyme (in that case, COX-1), demonstrating that even subtle changes can significantly impact biological activity. nih.gov Such strategies could be applied to the this compound scaffold to modulate its properties, for instance, by replacing the quinazolinone core with other heterocyclic systems or by modifying the substituents with known bioisosteres to enhance its drug-like characteristics.
Drug Discovery and Optimization Strategies for Anti Inflammatory Agent 49
Lead Identification and Validation within the Chemical Series
Anti-inflammatory agent 49, also identified as compound SC9, emerged from a focused search for small molecules that could replicate the therapeutic effects of a previously identified peptide inhibitor, P110. vitadao.comnih.gov The lead identification process was anchored in the understanding of the pathological role of the interaction between dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1) in mediating excessive mitochondrial fragmentation during cellular stress. vitadao.comnih.gov
The peptide P110 was rationally designed to specifically disrupt this Drp1-Fis1 interaction, showing significant promise in various disease models but possessing inherent pharmacokinetic limitations due to its peptide nature. vitadao.comnih.govmdpi.com To overcome these limitations, a search for small molecule mimetics was initiated. The discovery of this compound (SC9) was facilitated by targeting a specific allosteric site on Drp1, termed the switch I-adjacent grove (SWAG). vitadao.com
Researchers screened for small molecules with drug-like properties that could bind to this SWAG site, effectively mimicking the inhibitory action of P110 on Drp1's GTPase activity. vitadao.comacs.org This strategy led to the identification of SC9 as a lead compound.
Validation of SC9 as a viable lead was confirmed through a series of experiments demonstrating its shared mechanism of action with P110. Both compounds were shown to inhibit the GTPase activity of Drp1 and competitively inhibit the binding of P110 to Drp1. vitadao.com Furthermore, both SC9 and P110 were effective in preventing the lipopolysaccharide (LPS)-induced association of Drp1 with Fis1 in cellular models. vitadao.com This validation confirmed that this compound was a promising small molecule lead that warranted further optimization.
Lead Optimization Efforts to Enhance Potency and Selectivity
The optimization of the lead compound, this compound (SC9), focused on enhancing its potency and ensuring its selectivity to spare physiological mitochondrial fission. A key aspect of its promising profile is its selective inhibition of the pathological Drp1-Fis1 interaction, without significantly affecting the interaction of Drp1 with its other mitochondrial adaptors like Mff, which is crucial for normal mitochondrial maintenance. vitadao.comnih.gov
SC9 demonstrated potent inhibition of Drp1 GTPase activity with an IC50 of 270 nM. alzdiscovery.org In cellular assays, it effectively reduced mitochondrial fragmentation induced by LPS. alzdiscovery.org Specifically, in H9c2 cells, SC9 (at 2 µM) decreased the percentage of cells with fragmented mitochondria from 22% in LPS-treated cells to 9%, nearing the 4% observed in control cells. alzdiscovery.org
Further optimization and validation of its selective action were demonstrated by comparing its effects to the lead peptide, P110. In a proximity ligation assay, SC9 was more effective than P110 in reducing the LPS-induced Drp1-Fis1 interaction. The percentage of cells with a high Drp1-Fis1 interaction signal dropped from 67% in the LPS-treated group to 14% with SC9 treatment, compared to 28% with P110 treatment. vitadao.comalzdiscovery.org This highlights the successful optimization of a small molecule with enhanced potency over the original peptide lead.
Table 1: Comparative Efficacy of this compound (SC9) and P110
| Assay | Treatment Group | Result | Reference |
|---|---|---|---|
| Mitochondrial Fragmentation | Control (no LPS) | 4% fragmented cells | alzdiscovery.org |
| LPS + Vehicle | 22% fragmented cells | alzdiscovery.org | |
| LPS + SC9 (2 µM) | 9% fragmented cells | alzdiscovery.org | |
| Drp1-Fis1 Interaction | LPS + Vehicle | 67% cells with high interaction | vitadao.comalzdiscovery.org |
| LPS + P110 | 28% cells with high interaction | vitadao.comalzdiscovery.org | |
| LPS + SC9 | 14% cells with high interaction | vitadao.comalzdiscovery.org |
In Silico Screening and Virtual Ligand Design
The discovery of this compound (SC9) was heavily reliant on in silico screening and virtual ligand design. This computational approach was instrumental in identifying a small molecule that could mimic the action of the peptide inhibitor P110 by targeting a specific allosteric site on Drp1. vitadao.comacs.org
The process began with the identification of the P110-binding site on Drp1, a region termed the switch I-adjacent grove (SWAG). vitadao.com With the three-dimensional structure of this binding pocket defined, virtual screening of chemical libraries was performed to identify small molecules with the potential for high-affinity binding. This structure-based drug design approach allowed for the rapid assessment of large numbers of compounds for their fit and potential interaction with the target site. vitadao.comnih.gov
The virtual screening process likely involved docking simulations to predict the binding poses and affinities of candidate molecules within the SWAG site. vitadao.com Compounds were filtered based on their predicted binding energy and drug-like properties, leading to the selection of promising candidates for experimental validation. acs.org this compound (SC9) emerged from this in silico campaign as a lead candidate, which was subsequently confirmed to bind to the SWAG site and inhibit Drp1 activity. vitadao.com This successful application of computational methods underscores the power of virtual screening in modern drug discovery, enabling the transition from a peptide lead to a more drug-like small molecule inhibitor.
High-Throughput Screening (HTS) and Hit-to-Lead Progression
While the initial identification of this compound (SC9) was driven by a targeted in silico approach, the broader field of mitochondrial dynamics inhibitors has benefited significantly from high-throughput screening (HTS) campaigns. vitadao.comacs.org HTS allows for the rapid testing of large compound libraries for their ability to modulate a specific biological process, such as mitochondrial fragmentation. nih.govmedchemexpress.com
In the context of discovering inhibitors of mitochondrial fission, HTS assays are often image-based, quantifying changes in mitochondrial morphology in response to compound treatment. nih.govmedchemexpress.com For instance, a first-of-its-kind HTS imaging pipeline was developed to identify genes that modulate mitochondrial morphology, successfully identifying suppressors of mitochondrial fragmentation. nih.govmedchemexpress.com Similar cell-based HTS approaches can be adapted to screen small molecule libraries for compounds that prevent or reverse mitochondrial fragmentation induced by a pathological stimulus.
The progression from a "hit" identified in an HTS campaign to a "lead" compound involves a series of secondary assays to confirm its activity, determine its mechanism of action, and assess its initial drug-like properties. For a hit like SC9, this would involve confirming its inhibitory effect on Drp1 GTPase activity and its selectivity for the Drp1-Fis1 interaction over other protein-protein interactions. vitadao.comalzdiscovery.org The hit-to-lead process for SC9 successfully demonstrated its superiority over the initial peptide lead, P110, in terms of potency in cellular assays, thus validating its progression into further preclinical development. vitadao.comalzdiscovery.org
Considerations for Developability (e.g., Chemical Stability, Formulation Aspects for Preclinical Use)
The developability of a preclinical candidate like this compound (SC9) is a critical consideration that encompasses its physicochemical properties, including chemical stability and suitability for formulation. While specific data on the stability and formulation of SC9 are not publicly available, general principles for small molecule GTPase inhibitors can be applied.
Chemical Stability: The chemical stability of a compound like SC9 would be assessed under various conditions, such as different pH levels and temperatures, to ensure it does not degrade during storage or in a physiological environment. For example, the stability of other small molecule GTPase inhibitors has been evaluated in phosphate-buffered saline (PBS) and in the presence of biological nucleophiles like glutathione (B108866) to predict their in vivo stability. medchemexpress.com Thermal shift assays are also employed to evaluate the stability of small GTPase proteins in the presence of inhibitors, which can provide insights into the stabilizing effect of the compound on its target. acs.org
Formulation for Preclinical Use: For preclinical in vivo studies, SC9 would need to be formulated in a vehicle that ensures its solubility and bioavailability. Common formulations for preclinical administration of similar small molecule inhibitors, such as the Drp1 inhibitor Mdivi-1, involve dissolving the compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) for in vitro use. google.com For in vivo studies in animal models, formulations might involve a mixture of solvents like DMSO, PEG300, Tween-80, and saline to ensure solubility and enable administration through routes like intraperitoneal injection. The goal of these formulation efforts is to achieve a stable and deliverable form of the drug that allows for accurate and reproducible preclinical testing.
Patent Landscape Analysis and Intellectual Property Considerations (Preclinical)
The intellectual property landscape for inhibitors of the Drp1-Fis1 interaction is an evolving area, with significant developments surrounding the lead peptide P110 and its small molecule mimetics, including this compound (SC9).
Patents have been filed for the peptide inhibitor P110, covering its composition and its use in treating neurodegenerative diseases. This foundational intellectual property highlights the recognized therapeutic potential of targeting the Drp1-Fis1 interaction.
More recently, the development of small molecule mimetics like SC9 has led to new intellectual property strategies. Fission Pharma, a company founded by the developer of SC9, is actively creating drug-like small molecule P110 mimetics. vitadao.comnih.gov Their strategy includes filing composition of matter patents for the novel compounds they discover. vitadao.com The company plans to file patent applications for different classes of these inhibitors, categorized by their pharmacokinetic profiles, such as brain-penetrant, peripherally restricted, and low-penetrance compounds for localized delivery. vitadao.comnih.gov
This approach indicates a clear strategy to build a robust patent portfolio around this new class of anti-inflammatory agents. For a preclinical compound like this compound, securing composition of matter patents is a critical step to protect the invention and attract further investment for clinical development. The focus on creating novel chemical entities with improved drug-like properties over the original peptide lead is a key aspect of their intellectual property strategy. vitadao.comnih.gov
Emerging Research Areas and Future Directions for Anti Inflammatory Agent 49
Exploration of Additional Molecular Targets and Off-Target Effects
The primary and well-documented molecular target of Anti-inflammatory agent 49 is the Drp1-Fis1 protein-protein interaction. researchgate.netnih.gov By inhibiting this interaction, the agent effectively reduces excessive mitochondrial fission, a process implicated in various inflammatory conditions. researchgate.net Its mechanism involves the inhibition of the GTPase activity of Drp1, with a reported IC50 of 270 nM. researchgate.netnih.gov
Future research must rigorously explore potential secondary or "off-target" effects. While specific off-target activities for this compound have not been detailed in the available literature, the study of similar molecules provides a necessary framework for investigation. For instance, the Drp1 inhibitor Mdivi-1 has been found to also inhibit complex I of the mitochondrial electron transport chain, which can lead to confounding effects such as reduced respiration and increased reactive oxygen species (ROS) production. alzdiscovery.org Investigating whether this compound possesses similar or other off-target activities is crucial for its development as a selective therapeutic tool. Such studies would help to ascertain whether its observed anti-inflammatory effects are solely due to the inhibition of Drp1-Fis1 mediated fission or if other molecular pathways are involved. Furthermore, many conventional anti-inflammatory drugs are known to have unintended effects on cellular metabolism, which can influence patient outcomes and risk of comorbidities. nih.gov
Synergistic Effects with Existing Anti-inflammatory Agents in Preclinical Models
The potential for synergistic interactions between this compound and established anti-inflammatory drugs represents a vital area for future preclinical investigation. Currently, there is a lack of published studies specifically examining the combinatorial effects of this compound with agents like non-steroidal anti-inflammatory drugs (NSAIDs) or glucocorticoids.
However, there is a strong mechanistic rationale for exploring such combinations. For example, glucocorticoids like dexamethasone (B1670325) have been shown to require the mitochondrial fission protein Drp1 to exert some of their effects on mitochondrial function and metabolism. frontiersin.org This dependency suggests that a dual-pronged approach, combining a glucocorticoid with a Drp1 inhibitor like this compound, could potentially yield a synergistic or more targeted anti-inflammatory response. Combination therapies often allow for lower doses of individual drugs, which can reduce the risk of side effects associated with long-term use of conventional agents like NSAIDs or corticosteroids. embopress.orgrjptonline.org Future preclinical models should assess whether combining this compound with drugs such as ibuprofen, diclofenac, or dexamethasone leads to enhanced efficacy in reducing inflammatory markers. mdpi.comnih.gov
Application in Other Disease Models Implicating Mitochondrial Dynamics or Inflammation
Preclinical studies have demonstrated the efficacy of this compound in a lipopolysaccharide (LPS)-induced endotoxemia mouse model, where it reduces mitochondrial dysfunction and rescues mice from lethal effects. researchgate.netnih.gov This provides a solid foundation for exploring its application in a broader range of diseases where mitochondrial dynamics and inflammation are key pathological features.
Promising areas for investigation include:
Neuroinflammatory and Neurodegenerative Diseases: Aberrant mitochondrial dynamics are implicated in conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). nih.govmdpi.comresearchgate.net Inhibitors of the Drp1-Fis1 interaction have shown protective effects in models of these diseases. nih.gov Given that this compound (SC-9) has been shown to alleviate neuropathic pain by inhibiting mitochondrial fragmentation, its potential in other neurological conditions is significant. researchgate.net
Metabolic Diseases: The dysregulation of mitochondrial fission is linked to obesity and type 2 diabetes. Targeting this process could offer new therapeutic strategies for these widespread conditions.
Inflammatory Bowel Disease (IBD): Conditions like ulcerative colitis involve a strong link between chronic inflammation, intestinal barrier damage, and mitochondrial dysfunction. frontiersin.org A targeted inhibitor of mitochondrial fission like this compound could potentially alleviate symptoms by addressing this underlying pathology. frontiersin.org
Cardiovascular Diseases: Excessive mitochondrial fragmentation is associated with cardiovascular issues, and Drp1 inhibitors have been studied for their potential to protect against conditions like doxorubicin-induced cardiotoxicity and pulmonary arterial hypertension. alzdiscovery.orgembopress.org
| Disease Model Category | Rationale for Application of this compound | Supporting Evidence Context |
| LPS-Induced Endotoxemia | Demonstrated efficacy in reducing mitochondrial dysfunction and improving survival in mice. | Direct preclinical studies with SC9. researchgate.netnih.gov |
| Neuropathic Pain | Shown to alleviate mechanical allodynia and thermal hyperalgesia by reducing mitochondrial fragmentation. | Direct preclinical studies with SC9. researchgate.net |
| Neurodegenerative Diseases | Drp1-Fis1 inhibition is protective in models of ALS, Parkinson's, and Huntington's disease. | Studies with similar Drp1-Fis1 inhibitors (P110). nih.gov |
| Metabolic Diseases | Dysregulated mitochondrial fission is a feature of obesity and type 2 diabetes. | General research on mitochondrial dynamics. |
| Ulcerative Colitis | Mitochondrial dysfunction is a key component of UC pathology. | General research on mitochondrial dynamics in IBD. frontiersin.org |
Development of Advanced Delivery Systems for Preclinical Studies
While this compound has been effective in preclinical models using direct administration, the development of advanced delivery systems is a critical next step for enhancing its therapeutic potential. researchgate.net The clinical translation of many promising compounds is often hindered by poor bioavailability and lack of targeted delivery.
Future research should focus on formulating this compound within nanocarriers, which offer numerous advantages for anti-inflammatory treatment. Potential systems include:
Liposomes: These vesicles can encapsulate both hydrophilic and hydrophobic drugs, protecting them from rapid metabolism and enabling targeted delivery to inflamed tissues. nih.gov
Polymeric Nanoparticles: Systems using biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) can provide controlled, sustained release of the therapeutic agent, prolonging its half-life in the body. nih.gov
Hydrogels: Injectable hydrogels can be used for localized delivery, releasing the agent directly at the site of inflammation, which is particularly relevant for conditions like arthritis or localized skin inflammation.
These advanced delivery systems could improve the efficacy of this compound by increasing its concentration at target sites while minimizing systemic exposure and potential off-target effects.
Integration with Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) for Deeper Mechanistic Insights
To fully understand the biological impact of this compound, its integration with "omics" technologies is essential. While current knowledge is centered on its direct target, a multi-omics approach can provide an unbiased, system-wide view of its effects.
Proteomics: Can be used to confirm the downstream effects of Drp1-Fis1 inhibition on the mitochondrial proteome. It can also identify unexpected changes in protein expression, revealing potential off-target effects or compensatory mechanisms.
Metabolomics: By analyzing changes in cellular metabolites, researchers can determine how inhibiting mitochondrial fission affects energy pathways, such as oxidative phosphorylation and glycolysis, and the production of inflammation-related metabolites.
Transcriptomics (RNA-Seq): This can reveal how this compound modulates gene expression. It can uncover changes in the expression of inflammatory cytokines, chemokines, and other genes involved in the immune response, providing a comprehensive picture of its anti-inflammatory action.
A multi-omics analysis could build a detailed signature of the compound's activity, helping to identify biomarkers for treatment response and providing deeper insights into the complex interplay between mitochondrial dynamics and inflammation.
Translational Research Pathways from Preclinical to Early Investigative Stages
The existing data for this compound, derived from in vitro cell culture (H9c2 cells) and in vivo animal (mouse) models, establishes a solid preclinical foundation. researchgate.netnih.gov The pathway toward early investigative clinical stages involves several critical, sequential steps.
Expanded Preclinical Efficacy Studies: Testing the agent in a wider array of relevant animal models for diseases like arthritis, neurodegeneration, or inflammatory bowel disease to establish a broader efficacy profile.
Pharmacokinetics and Pharmacodynamics (PK/PD): Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This data is essential for determining how the drug moves through and acts upon the body.
Toxicology and Safety Pharmacology: Comprehensive toxicology studies in at least two animal species are required to identify any potential adverse effects and to establish a safe therapeutic window before human trials can be considered.
Formulation Development: As discussed in section 8.4, developing a stable, effective, and scalable formulation suitable for clinical use is a major translational hurdle.
Investigational New Drug (IND)-Enabling Studies: This final preclinical phase involves compiling all efficacy, safety, and manufacturing data into a comprehensive package for submission to regulatory authorities to request permission for initial human trials.
This structured pathway ensures that the transition from promising preclinical findings to early human investigation is conducted with a rigorous understanding of the compound's properties and potential risks.
Q & A
Q. What in vitro models are commonly used to assess the anti-inflammatory efficacy of Agent 49, and what parameters should be prioritized for reproducibility?
- Methodological Answer : Standard in vitro models include LPS-stimulated RAW 264.7 macrophages and human monocyte-derived dendritic cells . Key parameters include:
- Cell viability assays (e.g., MTT or CCK-8) to determine non-toxic concentrations.
- Dosage ranges : Studies suggest testing concentrations between 100–500 µg/ml for optimal anti-inflammatory effects without cytotoxicity .
- Readouts : Measure NF-κB activation (via IκB phosphorylation ), pro-inflammatory cytokines (TNF-α, IL-6), and anti-inflammatory mediators (TGF-β1 ).
Reproducibility requires strict adherence to cell line authentication, consistent LPS concentration (e.g., 1 µg/ml ), and standardized incubation times (e.g., 24–48 hours).
Q. Which biochemical pathways are primarily targeted by Agent 49 in modulating inflammation?
- Methodological Answer : Agent 49 demonstrates activity across multiple pathways:
- NF-κB pathway : Inhibits IκB phosphorylation and nuclear translocation of NF-κB, reducing TNF-α and IL-6 expression .
- TGF-β1 signaling : Upregulates TGF-β1 production to promote tissue repair and suppress inflammation .
- Mitochondrial regulation : Attenuates LPS-induced oxidative stress by stabilizing mitochondrial membrane potential (MMP) .
Prioritize pathway-specific inhibitors (e.g., BAY 11-7082 for NF-κB) in co-treatment experiments to validate mechanistic contributions .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro and in vivo anti-inflammatory efficacy data for Agent 49?
- Methodological Answer : Discrepancies often arise due to:
- Bioavailability : In vitro models lack pharmacokinetic barriers (e.g., hepatic metabolism). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust dosing in animal studies .
- Model complexity : In vivo systems involve immune crosstalk absent in isolated cells. Combine transcriptomics (e.g., RNA-seq of inflamed tissues) with cytokine profiling to identify compensatory pathways .
- Dose translation : Apply allometric scaling from in vitro IC50 values to in vivo equivalent doses, adjusting for species-specific metabolic rates .
Systematic reviews of preclinical models (e.g., murine collagen-induced arthritis) can clarify translational relevance .
Q. What experimental design frameworks optimize the validation of Agent 49’s therapeutic potential in heterogeneous inflammatory diseases?
- Methodological Answer : Use the PICO framework to structure hypothesis-driven studies:
- Population : Define disease-specific models (e.g., sepsis vs. autoimmune inflammation).
- Intervention : Test combinatorial regimens (e.g., Agent 49 + glucocorticoids) to assess synergy .
- Comparison : Include positive controls (e.g., dexamethasone) and vehicle-treated groups.
- Outcome : Quantify resolution metrics (e.g., histopathological scoring, serum amyloid A levels) .
Apply FINER criteria to ensure feasibility, novelty, and ethical rigor. For example, use non-invasive imaging (e.g., PET scans for NF-κB activity) to reduce animal sacrifice .
Q. How can researchers address contradictory findings regarding Agent 49’s dual role in inflammation and apoptosis?
- Methodological Answer : Contradictions may stem from context-dependent effects:
- Dose-dependent responses : Low doses (≤250 µg/ml) may suppress apoptosis via MMP stabilization, while higher doses (>500 µg/ml) induce caspase-3 activation .
- Cell-type specificity : Test primary cells (e.g., human PBMCs) alongside immortalized lines to identify lineage-specific effects .
- Temporal analysis : Use time-lapse microscopy to track apoptosis initiation relative to inflammatory marker expression .
Meta-analyses of published datasets (e.g., Gene Expression Omnibus) can identify consensus pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
